
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiovascular Activity
- Compounds structurally similar to the one have been studied for their cardiovascular activities. For example, a study synthesized and tested derivatives for electrocardiographic, antiarrhythmic, and hypotensive activities, as well as their alpha-adrenoreceptor affinities. These compounds displayed significant prophylactic antiarrhythmic activity and hypotensive effects (Chłoń-Rzepa et al., 2004).
Synthesis and Characterization
- Novel classes of compounds including those with furan and thiophene derivatives have been synthesized, which is relevant to the furan component in the compound of interest. These syntheses involved complex reactions and yielded structurally diverse molecules (Koza et al., 2013).
Bio-derived Furan Transformation
- A study focused on transforming bio-derived furans into ketoacids and diketones using water-soluble ruthenium catalysts. This research provides insights into the chemical versatility of furan compounds, which is a key component in the compound (Gupta et al., 2015).
Antimicrobial and Antifungal Activities
- 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, structurally related to the compound , have been synthesized and evaluated for antimicrobial and antifungal activities. One specific derivative showed significant activity against Staphylococcus aureus and Candida albicans (Romanenko et al., 2016).
DNA Binding and Antimicrobial Activities
- β-diketone condensed Schiff-base transition metal complexes, which include furan derivatives, have been studied for their DNA binding, oxidative DNA damage, and antimicrobial activities. These complexes showed potential in forming adducts with DNA and causing oxidative DNA cleavage (Raman et al., 2010).
Antioxidant Activity
- The antioxidant activity of compounds structurally similar to the compound has been investigated. This includes aminomethyl derivatives of certain anticonvulsants, indicating potential antioxidant applications (Hakobyan et al., 2020).
Biobased Polyester Synthesis
- The use of 2,5-bis(hydroxymethyl)furan as a building block for enzymatic polymerization to create biobased furan polyesters demonstrates the potential application of furan derivatives in sustainable materials development (Jiang et al., 2014).
Dye-Sensitized Solar Cells
- Phenothiazine derivatives with furan linkers have been synthesized for use in dye-sensitized solar cells, showing improved solar energy-to-electricity conversion efficiency. This suggests applications in renewable energy technologies (Kim et al., 2011).
Propriétés
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-3-14-6-4-7-16(10-14)32-13-15(28)12-27-18-19(26(2)22(30)25-20(18)29)24-21(27)23-11-17-8-5-9-31-17/h4-10,15,28H,3,11-13H2,1-2H3,(H,23,24)(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZRMEAOZXJNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

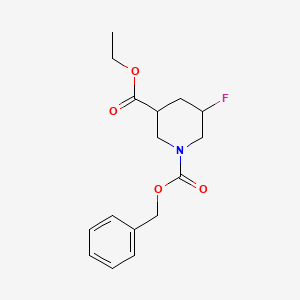
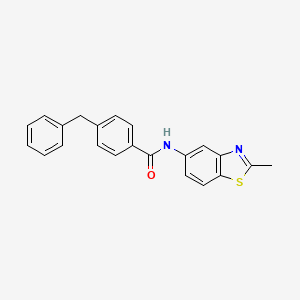
![1-[(1R)-1-azidopropyl]-4-fluorobenzene](/img/structure/B2731253.png)

![1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2731255.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2731257.png)
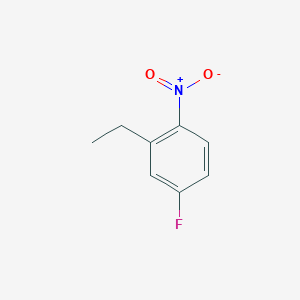
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2731262.png)

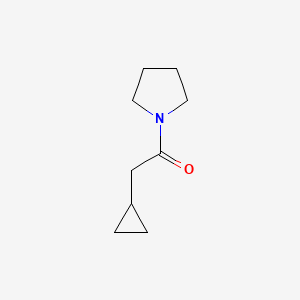

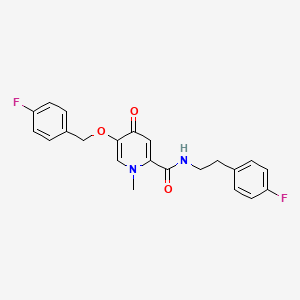
![6-(4-Ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2731271.png)
